N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a piperazine ring, a triazoloquinazoline moiety, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactionsThe final step involves the coupling of the two intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl chains .
Scientific Research Applications
N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Piperazine derivatives: Commonly found in various pharmaceuticals due to their favorable pharmacokinetic properties.
Triazoloquinazoline analogs: Studied for their potential therapeutic applications in various diseases.
Uniqueness
N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds .
Properties
Molecular Formula |
C31H41N7O2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C31H41N7O2/c1-22(2)20-37-30(40)26-11-5-6-12-27(26)38-28(33-34-31(37)38)13-14-29(39)32-15-8-16-35-17-18-36(24(4)21-35)25-10-7-9-23(3)19-25/h5-7,9-12,19,22,24H,8,13-18,20-21H2,1-4H3,(H,32,39) |
InChI Key |
TUXXSMGMHNRNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.